molecular formula C16H14Br2 B14618370 Benzene, 1,1'-(1,2-ethenediyl)bis[4-(bromomethyl)- CAS No. 60682-97-5

Benzene, 1,1'-(1,2-ethenediyl)bis[4-(bromomethyl)-

Katalognummer: B14618370
CAS-Nummer: 60682-97-5
Molekulargewicht: 366.09 g/mol
InChI-Schlüssel: FVYKVRHHFFWKEX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzene, 1,1’-(1,2-ethenediyl)bis[4-(bromomethyl)-] is an organic compound with the molecular formula C16H14Br2. It is characterized by the presence of two bromomethyl groups attached to a benzene ring, which are connected by an ethenediyl bridge. This compound is of significant interest in various fields of chemistry due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-(1,2-ethenediyl)bis[4-(bromomethyl)-] typically involves the bromination of a precursor compound. One common method is the bromination of 1,1’-(1,2-ethenediyl)bis[4-methylbenzene] using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the methyl groups .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The bromination reaction is typically conducted in large reactors with continuous monitoring of temperature and reaction progress .

Analyse Chemischer Reaktionen

Types of Reactions: Benzene, 1,1’-(1,2-ethenediyl)bis[4-(bromomethyl)-] undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wirkmechanismus

The mechanism of action of Benzene, 1,1’-(1,2-ethenediyl)bis[4-(bromomethyl)-] primarily involves its reactivity towards nucleophiles and oxidizing agents. The bromomethyl groups act as electrophilic centers, making them susceptible to nucleophilic attack. This leads to the formation of various substituted products depending on the nucleophile used . Additionally, the compound can undergo oxidation reactions, resulting in the formation of aldehydes or carboxylic acids .

Eigenschaften

CAS-Nummer

60682-97-5

Molekularformel

C16H14Br2

Molekulargewicht

366.09 g/mol

IUPAC-Name

1-(bromomethyl)-4-[2-[4-(bromomethyl)phenyl]ethenyl]benzene

InChI

InChI=1S/C16H14Br2/c17-11-15-7-3-13(4-8-15)1-2-14-5-9-16(12-18)10-6-14/h1-10H,11-12H2

InChI-Schlüssel

FVYKVRHHFFWKEX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CBr)C=CC2=CC=C(C=C2)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.